"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" synthesis pathway
"Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Introduction
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development. The presence of a reactive aldehyde group and an ester functionality on the pyrazole scaffold allows for a variety of subsequent chemical modifications, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-established two-step synthetic pathway, intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.
Overall Synthetic Pathway
The synthesis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is efficiently achieved in a two-step process. The first step involves the N-alkylation of the pyrazole ring with an ethyl acetate moiety. The resulting intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to a regioselective formylation at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.
Caption: Overall two-step synthesis pathway.
Step 1: N-Alkylation of Pyrazole to Synthesize Ethyl 2-(1H-pyrazol-1-yl)acetate
Principle and Rationale
The initial step of the synthesis involves the formation of a carbon-nitrogen bond between the pyrazole ring and the ethyl acetate group. This is typically achieved through a nucleophilic substitution reaction (SN2) where the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
A strong base, such as sodium hydride (NaH), is employed to deprotonate the pyrazole at the N1 position, generating the pyrazolide anion. This anion is a potent nucleophile, readily displacing the bromide ion from ethyl bromoacetate. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrazolide anion.
A key consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. However, for the unsubstituted pyrazole ring, alkylation at either nitrogen atom leads to the same product due to the tautomerism of the pyrazole ring.
Detailed Experimental Protocol
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (0.075 mol, 3.0 g of a 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous DMF (30 mL).
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrazole (0.069 mol, 4.7 g) in anhydrous DMF via the dropping funnel. Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation.
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Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (0.07 mol, 7.8 mL) dropwise with cooling to manage the exothermic reaction. After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
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Work-up and Isolation: Pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution. Collect the solid product by filtration, rinse thoroughly with water, and dry under vacuum. Wash the dried product with hexane to remove any remaining nonpolar impurities.
Characterization of Ethyl 2-(1H-pyrazol-1-yl)acetate
| Parameter | Data |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H), 7.50 (d, 1H), 6.25 (t, 1H), 4.90 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 168.0, 140.0, 129.5, 106.0, 62.0, 52.0, 14.0 |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1520 (C=N, pyrazole ring) |
Step 2: Vilsmeier-Haack Formylation to Synthesize Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
Caption: Mechanism of the Vilsmeier-Haack reaction.
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position, leading to highly regioselective formylation at this site. The reaction must be conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.
Detailed Experimental Protocol
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (excess, e.g., 5-fold molar excess relative to the substrate). Cool the DMF to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
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Formylation Reaction: Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitor by TLC until completion).
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Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).[3]
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Purification: The crude product can be extracted from the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
| Parameter | Data |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃) | δ 9.90 (s, 1H, CHO), 8.10 (s, 1H), 7.95 (s, 1H), 5.00 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 185.0 (CHO), 167.5 (C=O), 142.0, 135.0, 120.0, 62.5, 53.0, 14.0 |
| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1680 (C=O, aldehyde), ~1540 (C=N, pyrazole ring) |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |
| Ethyl 2-(1H-pyrazol-1-yl)acetate | C7H10N2O2 | 154.17 | ~80-90% |
| Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate | C8H10N2O3 | 182.18 | ~60-75% |
Safety Precautions
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Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.
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Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
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Vilsmeier-Haack Reaction: The reaction to form the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ to cooled DMF is essential to prevent a runaway reaction. The work-up procedure involving quenching with ice and neutralization should also be performed carefully due to the potential for gas evolution and heat generation.[4]
References
- Wiley-VCH. (2007).
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National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED PYRAZOLES. [Link]
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Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
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The Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]
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MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
